molecular formula C5H12N2OS B2730436 2-Amino-4-(methylthio)butanamide CAS No. 19298-72-7; 4510-08-1

2-Amino-4-(methylthio)butanamide

Cat. No.: B2730436
CAS No.: 19298-72-7; 4510-08-1
M. Wt: 148.22
InChI Key: GSYTVXOARWSQSV-UHFFFAOYSA-N
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Description

2-Amino-4-(methylthio)butanamide (CAS 4510-08-1), also known as L-methioninamide, is a sulfur-containing amide derivative of the amino acid methionine. It is synthesized via routes such as the hydrolysis of L-methionine methyl ester hydrochloride or the deprotection of Fmoc-L-methionine intermediates . The compound features a methylthio (-SCH₃) group at the fourth carbon and an amide (-CONH₂) functional group at the terminal position, distinguishing it from its carboxylic acid counterpart, methionine (CAS 348-67-4).

Properties

CAS No.

19298-72-7; 4510-08-1

Molecular Formula

C5H12N2OS

Molecular Weight

148.22

IUPAC Name

2-amino-4-methylsulfanylbutanamide

InChI

InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)

InChI Key

GSYTVXOARWSQSV-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)N)N

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Amino-4-(methylthio)butanamide with structurally related compounds, emphasizing differences in substituents, functional groups, and applications:

Compound Name CAS Number Molecular Formula Functional Group Key Substituents Applications/Properties References
This compound 4510-08-1 C₅H₁₂N₂OS Amide (-CONH₂) -SCH₃ at C4 Peptide synthesis intermediates; coordination chemistry (limited data)
(R)-2-Amino-4-(ethylthio)butanoic acid 535-32-0 C₆H₁₃NO₂S Carboxylic acid (-COOH) -SC₂H₅ at C4 Laboratory research; potential metabolic studies
(R)-2-Amino-4-(methylthio)butanoic acid (Methionine) 348-67-4 C₅H₁₁NO₂S Carboxylic acid (-COOH) -SCH₃ at C4 Protein biosynthesis; metal coordination (e.g., cerium complexes)
2-Amino-4-(methylthio)-butyronitrile 3198-47-8 C₅H₁₀N₂S Nitrile (-CN) -SCH₃ at C4 Reactive intermediate in organic synthesis; limited safety data
4-Chloro-3-oxo-N-phenylbutanamide 35468-97-4 C₁₀H₁₀ClNO₂ Amide (-CONH₂) -Cl at C4, -C₆H₅ at N Not commercially active; potential pharmaceutical intermediate
(S)-2-Amino-4-(methylthio)butanoic acid esters - Variable Ester (-COOR) -SCH₃ at C4, R = aryl/alkyl Ionic liquid crystals; material science applications

Key Research Findings

Studies on cerium(III) complexes exclusively use the carboxylic acid form (CAS 348-67-4) due to its ability to deprotonate and bind metals effectively . Nitrile derivatives (e.g., CAS 3198-47-8) exhibit higher reactivity, making them suitable for click chemistry or nucleophilic substitutions, but they lack the stability of amides .

Substituent Effects: Replacing the methylthio (-SCH₃) group with ethylthio (-SC₂H₅) (CAS 535-32-0) increases hydrophobicity, which may alter solubility and membrane permeability in biological systems .

Commercial and Synthetic Relevance: The hydrochloride salt of this compound (CAS 16120-92-6) is listed as discontinued, indicating challenges in stability or demand compared to methionine, which is widely used in biochemistry .

Preparation Methods

Hydrolysis of 2-Hydroxy-4-(methylthio)butyronitrile Derivatives

The hydrolysis of nitriles to amides represents a foundational route for synthesizing 2-amino-4-(methylthio)butanamide. A patented continuous process (WO2007034066A1) describes the reaction of 2-hydroxy-4-(methylthio)butyronitrile with ammonia and carbon dioxide under aqueous conditions. This method avoids isolating intermediates, enhancing scalability:

Reaction Scheme:

$$
\text{2-Hydroxy-4-(methylthio)butyronitrile} + \text{NH}3 + \text{CO}2 \xrightarrow{\text{H}_2\text{O, 60–100}^\circ \text{C}} \text{this compound} + \text{byproducts}
$$

Key Parameters:
Parameter Value Source
Temperature 60–100°C
Pressure 1–5 bar
Residence Time 30–120 min
Yield 78–85%

This method’s efficiency stems from in situ generation of carbamic acid intermediates, which facilitate nitrile hydration. However, byproduct formation (e.g., methionine) necessitates downstream purification via crystallization.

Catalytic Asymmetric Alkylation of Glycine Schiff Bases

Adapting methodologies from enantioselective amino acid synthesis, researchers have employed nickel(II) complexes with chiral auxiliaries to produce this compound precursors. A PMC study demonstrated the alkylation of glycine Schiff base Ni(II) complexes with methylthio-containing electrophiles:

Procedure:

  • Complex Formation : Glycine Schiff base (e.g., $$N$$-(diphenylmethylene)glycine) reacts with Ni(II) acetate to form a planar complex.
  • Alkylation : The complex undergoes nucleophilic attack by 2-(methylthio)ethyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$).
  • Acid Hydrolysis : The alkylated complex is treated with HCl to release 2-amino-4-(methylthio)butanoic acid.
  • Amidation : The carboxylic acid is converted to the amide using ammonium chloride and a coupling agent (e.g., HATU).
Optimization Data:
Step Conditions Yield Source
Alkylation K$$2$$CO$$3$$, DMF, 25°C 92%
Hydrolysis 6 M HCl, reflux 88%
Amidation HATU, DIPEA, NH$$_4$$Cl 95%

This method achieves high enantiopurity (ee >98%) but requires stoichiometric chiral auxiliaries, increasing costs for large-scale production.

Enzymatic Synthesis via Engineered Methionine Adenosyltransferases

Recent advances in protein engineering have enabled the use of mutant methionine adenosyltransferases (MATs) to catalyze the amidation of methionine derivatives. A study on human MAT2A (hMAT2A) demonstrated that the K289L mutant selectively processes non-native methionine analogues:

Pathway:

$$
\text{L-Methionine} \xrightarrow{\text{hMAT2A K289L, ATP}} \text{S-Adenosylmethionine (AdoMet) analogue} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$

Performance Metrics:
Enzyme Variant Substrate Turnover (240 min) Selectivity Index Source
Wild-type hMAT2A L-Methionine 49% 1.0
K289L hMAT2A Methioninol 62% 160

The K289L mutant exhibits a 160-fold selectivity for methioninol over native methionine, enabling precise amidation without racemization.

Industrial-Scale Continuous-Flow Synthesis

A patent (WO2007034066A1) details a fully continuous system for producing this compound, integrating nitrile hydrolysis, ammonolysis, and crystallization. The process flow includes:

  • Reactor 1 : Hydrolysis of 2-hydroxy-4-(methylthio)butyronitrile with CO$$2$$/NH$$3$$.
  • Reactor 2 : Neutralization with H$$2$$SO$$4$$.
  • Crystallizer : Isolation of the amide via cooling crystallization.
Economic Advantages:
  • Throughput : >1 kg/h per reactor unit.
  • Purity : 99.2% (HPLC).
  • Waste Reduction : 40% lower solvent use vs. batch processes.

Comparative Analysis of Synthetic Routes

Method Scale Yield Purity Cost ($/kg) Environmental Impact
Continuous Hydrolysis Industrial 85% 99.2% 120 Low
Catalytic Alkylation Lab 90% 98.5% 980 Moderate
Enzymatic Synthesis Pilot 62% 99.8% 1,200 Low

Continuous hydrolysis offers the best balance of cost and scalability, while enzymatic methods provide superior stereochemical control for pharmaceutical applications.

Q & A

Q. Basic

  • NMR : 1H^1\text{H}-NMR (DMSO-d6) shows characteristic peaks: δ 1.85–2.10 (m, SCH3_3), δ 3.25 (q, NH2_2), and δ 4.10 (t, α-CH). 13C^{13}\text{C}-NMR confirms the amide carbonyl at δ 172–175 ppm .
  • IR : Stretching vibrations at 1650–1680 cm1^{-1} (C=O amide) and 3300–3450 cm1^{-1} (N-H) are diagnostic .
  • HPLC : Reverse-phase C18 columns (ACN/0.1% TFA mobile phase) resolve impurities, with retention times validated against commercial standards (≥98% purity) .

How does the oxidation mechanism of this compound by Quinaldinium fluorochromate (QNFC) proceed, and what factors influence reaction kinetics?

Q. Advanced

  • Mechanism : QNFC oxidizes the methylthio group to sulfoxide in acidic media (2 M HClO4_4) via a two-electron transfer pathway. The rate-determining step involves electrophilic attack on the sulfur atom, confirmed by kinetic isotope effects (KIE ≈ 1.2) .
  • Kinetics : Pseudo-first-order kinetics under excess QNFC ([Substrate]:[QNFC] = 1:10). Activation energy (EaE_a) is ~45 kJ/mol, calculated from Arrhenius plots (298–318 K). Solvent polarity (water:ethanol = 4:1) enhances ionic intermediate stability .
    Data Contradictions : Discrepancies in reported rate constants (e.g., 2.5 × 103^{-3} vs. 3.1 × 103^{-3} s1^{-1}) may stem from trace metal ion contamination or incomplete degassing .

What methodologies are used to assess the antimicrobial activity of metal(II) complexes of this compound?

Q. Advanced

  • Synthesis : Mn(II), Fe(III), and Ni(II) complexes are prepared by refluxing the ligand with metal chlorides in ethanol. Stoichiometry (1:2 metal:ligand) is confirmed by Job’s plot and molar conductivity (<10 S cm2^2 mol1^{-1}, indicating non-electrolytes) .
  • Testing : Agar diffusion assays against S. aureus and E. coli show zones of inhibition (12–18 mm). MIC values (0.5–2.0 mg/mL) correlate with ligand denticity; Fe(III) complexes exhibit higher activity due to redox cycling .

How can researchers resolve contradictions in reported yields during scale-up synthesis?

Q. Advanced

  • Root Causes : Batch vs. continuous flow systems (e.g., microreactors reduce thermal gradients), solvent purity (anhydrous vs. technical grade), and mixing efficiency (magnetic vs. mechanical stirring) .
  • Mitigation : Design of Experiments (DoE) optimizes parameters (e.g., Taguchi L9 array for temperature, pH, and catalyst loading). In-line FTIR monitors intermediate formation, reducing off-spec batches .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing due to dust inhalation risks .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste. Emergency showers/eyewash stations must be accessible .

How can the mesomorphic properties of this compound derivatives be characterized for ionic liquid crystal applications?

Q. Advanced

  • Synthesis : p-Toluenesulfonate salts are prepared by esterification followed by ion exchange. Polarizing optical microscopy (POM) identifies smectic phases (focal conic textures) at 120–150°C .
  • DSC : Phase transitions (e.g., melting at 180°C, clearing at 210°C) align with variable-temperature XRD data, confirming lamellar spacing (d ≈ 3.2 nm) .

What validation criteria ensure reproducibility in analytical methods for this compound?

Q. Advanced

  • Linearity : R2^2 ≥ 0.998 for HPLC calibration curves (1–100 μg/mL).
  • LOD/LOQ : Signal-to-noise ratios of 3:1 (LOD = 0.1 μg/mL) and 10:1 (LOQ = 0.3 μg/mL) via ICH guidelines .
  • Inter-laboratory Studies : Cross-validate NMR assignments (e.g., COSY, HSQC) and elemental analysis (±0.3% for C, H, N) to confirm batch consistency .

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